N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound featuring a benzodioxole moiety, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Methoxy and Methyl Substitutions: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions, often using methanol and methyl iodide as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole moiety can undergo nucleophilic substitution reactions, particularly at the methylene carbon adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding, making them candidates for drug development.
Medicine
In medicine, the sulfonamide group is known for its antibacterial properties. This compound could be explored for its potential as an antibacterial agent or as a scaffold for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide exerts its effects depends on its specific application. For instance, if used as an antibacterial agent, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxybenzene-1-sulfonamide: Lacks the methyl and propan-2-yl groups, potentially altering its reactivity and biological activity.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the methoxy and sulfonamide groups in N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C19H23NO5S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H23NO5S/c1-12(2)15-9-19(13(3)7-17(15)23-4)26(21,22)20-10-14-5-6-16-18(8-14)25-11-24-16/h5-9,12,20H,10-11H2,1-4H3 |
InChI Key |
XFINLWANMBTGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(C)C)OC |
Origin of Product |
United States |
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